1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15Cl2NO2. It is characterized by the presence of a chloro-substituted aromatic ring and two methoxy groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 2-chloro-3,4-dimethoxyacetophenone with ammonia or ethylamine. The reaction proceeds through a series of steps including hydrogenation or borohydride reduction to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It is believed to act on serotonin receptors, modulating the release of serotonin in the brain. This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacological research.
Comparison with Similar Compounds
1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine hydrochloride can be compared with other similar compounds such as:
2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: Similar in structure but differs in the position of the chloro and methoxy groups.
1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride: Lacks the chloro substitution, which can lead to different chemical and biological properties.
1-(2,5-Dichlorophenyl)ethan-1-amine hydrochloride: Contains an additional chloro group, which can affect its reactivity and applications.
Properties
Molecular Formula |
C10H15Cl2NO2 |
---|---|
Molecular Weight |
252.13 g/mol |
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2;/h4-6H,12H2,1-3H3;1H |
InChI Key |
PSSLZCCAZQZFEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1OC)OC)Cl)N.Cl |
Origin of Product |
United States |
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